4-Cyclopentyl-N-ethylaniline
Description
4-Cyclopentyl-N-ethylaniline (CAS: 1020956-92-6) is a secondary aromatic amine characterized by a cyclopentyl group attached to the nitrogen atom and an ethyl group at the para position of the benzene ring. Its molecular formula is C₁₃H₁₉N (MW: 189.30 g/mol). The cyclopentyl substituent introduces steric bulk and unique electronic effects, making this compound valuable in synthetic chemistry and materials science .
Properties
CAS No. |
85603-06-1 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-cyclopentyl-N-ethylaniline |
InChI |
InChI=1S/C13H19N/c1-2-14-13-9-7-12(8-10-13)11-5-3-4-6-11/h7-11,14H,2-6H2,1H3 |
InChI Key |
UTKPITAMVKMERN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyclopentyl-N-ethylaniline can be synthesized through several methods. One common approach involves the reduction of an amide with lithium aluminum hydride (LiAlH₄) to produce the desired amine . Another method includes the nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry . Additionally, modern transition-metal-catalyzed processes have been developed to improve the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of 4-Cyclopentyl-N-ethylaniline typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.
Scientific Research Applications
4-Cyclopentyl-N-ethylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-N-ethylaniline involves its interaction with specific molecular targets and pathways. As an amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Substituent Position and Steric Effects
The position and type of substituents on the aromatic ring or nitrogen atom significantly influence chemical reactivity and applications. Key analogs include:
Impact of Substituent Position :
- Para vs. Meta/Ethyl Substitution : Analog N-(cyclopropylmethyl)-3-ethylaniline (meta-ethyl) shows altered receptor binding compared to para-substituted analogs, as steric hindrance and electronic effects differ .
- Ortho Substitution : Compounds like N-cyclopropylmethyl-2-ethylaniline exhibit distinct enzyme interaction profiles due to proximity of substituents to the amine group .
Functional Group Modifications
Halogenated Analogs
- 4-Chloro-N-(cyclopropylmethyl)aniline hydrochloride: The chlorine atom increases electrophilicity, enhancing reactivity in cross-coupling reactions compared to non-halogenated analogs like 4-Cyclopentyl-N-ethylaniline .
Aminomethyl Derivatives
- 4-(Aminomethyl)-N-ethylaniline: The additional aminomethyl group introduces a secondary amine site, enabling bifunctional reactivity in polymer synthesis .
Cycloalkyl vs. Aromatic Substituents
| Compound Name | Cycloalkyl/Aromatic Group | Key Properties | Reference |
|---|---|---|---|
| Cyclopentyl(4-ethylphenyl)methanamine HCl | Cyclopentyl | Improved metabolic stability in drug candidates due to rigid cyclopentane . | |
| Cyclohexyl(4-methylphenyl)methanamine | Cyclohexyl | Larger cyclohexane ring reduces steric hindrance compared to cyclopentyl analogs . |
Electronic Effects :
- Cyclopentyl groups donate electrons via hyperconjugation, slightly deactivating the benzene ring compared to electron-withdrawing groups (e.g., nitro or chloro).
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